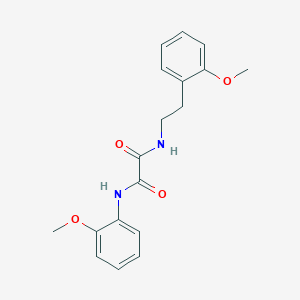

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

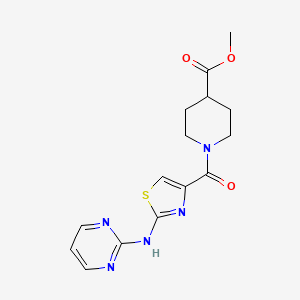

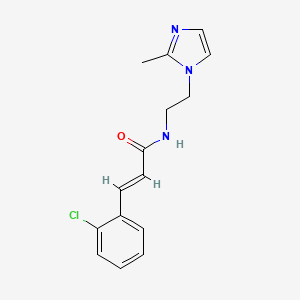

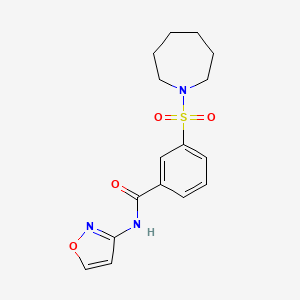

説明

科学的研究の応用

Synthesis and Structural Investigation

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing the classical Meinwald rearrangement, has been developed. This methodology facilitates the synthesis of di- and mono-oxalamides, including compounds related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, showcasing its utility in creating anthranilic acid derivatives and oxalamides. The process is characterized by its simplicity and high yield, marking a significant advancement in the synthesis of these compounds (Mamedov et al., 2016).

Molecular Structure and Spectroscopic Analysis

The molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate compounds have been extensively studied to understand their chemical behavior. Through a combination of spectroscopic techniques and density functional theory (DFT), insights into the optimized molecular structure, vibrational frequencies, and chemical shifts have been gained. This comprehensive analysis extends to the evaluation of molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing a deep understanding of the energetic behavior in solvent media (Şahin et al., 2015).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

A study on oxamide derivatives, including N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, revealed the presence of intramolecular three-center hydrogen bonding. This bonding stabilizes the compounds and influences their structural configuration, as evidenced by NMR spectroscopy and X-ray diffraction. These findings highlight the role of hydrogen bonding in determining the physical properties of such compounds, offering insights into their potential applications in various fields (Martínez-Martínez et al., 1998).

Electrocatalytic Applications of N-Oxyl Compounds

N-Oxyl compounds, including those related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, are crucial for the selective oxidation of organic molecules. These compounds serve as catalysts in electrochemical conditions, facilitating a wide range of electrosynthetic reactions. The electrochemical properties and mechanisms of N-oxyl compounds have been explored, shedding light on their potential applications in chemical and electrochemical catalysis (Nutting et al., 2018).

Crystallization Behavior Influenced by Nucleators

The effect of thermal history and shear flow on the crystallization behavior of compounds with soluble-type nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been investigated. This research indicates that pre-dissolution and shear treatment significantly enhance the crystallization process, demonstrating the role of soluble-type nucleators in modifying the physical properties of polymeric materials (Shen et al., 2016).

特性

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDAXJPUGFFFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)

![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)